molecular formula C26H28NO+ B12808931 Phenacridane CAS No. 119415-26-8

Phenacridane

Cat. No.: B12808931
CAS No.: 119415-26-8
M. Wt: 370.5 g/mol
InChI Key: AZKMTXCUMJEDMG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Phenacridane can be synthesized through several methods, typically involving the condensation of appropriate aromatic amines with aldehydes or ketones, followed by cyclization. One common method involves the reaction of 4-hexyloxybenzaldehyde with 10-methylacridone in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate cyclization and formation of the acridinium ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as:

Chemical Reactions Analysis

Types of Reactions

Phenacridane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include acridone derivatives, dihydroacridine compounds, and various substituted this compound derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Phenacridane has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.

    Biology: Employed in the study of DNA intercalation and as a fluorescent probe for nucleic acids.

    Medicine: Investigated for its potential anticancer properties due to its ability to intercalate into DNA and disrupt cellular processes.

    Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

Phenacridane exerts its effects primarily through intercalation into DNA, where it inserts itself between base pairs, disrupting the normal helical structure. This intercalation can inhibit DNA replication and transcription, leading to cytotoxic effects. The molecular targets include DNA and various enzymes involved in DNA processing .

Comparison with Similar Compounds

Phenacridane is similar to other acridine derivatives, such as acridine orange and proflavine. it is unique due to its specific substituents, which confer distinct chemical and biological properties.

Similar Compounds

This compound’s unique structure, particularly the hexyloxyphenyl and methylacridinium groups, distinguishes it from these related compounds, providing specific advantages in certain applications .

Properties

CAS No.

119415-26-8

Molecular Formula

C26H28NO+

Molecular Weight

370.5 g/mol

IUPAC Name

9-(4-hexoxyphenyl)-10-methylacridin-10-ium

InChI

InChI=1S/C26H28NO/c1-3-4-5-10-19-28-21-17-15-20(16-18-21)26-22-11-6-8-13-24(22)27(2)25-14-9-7-12-23(25)26/h6-9,11-18H,3-5,10,19H2,1-2H3/q+1

InChI Key

AZKMTXCUMJEDMG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C

Origin of Product

United States

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